

Validating the performance of Thiokol® sealants in harsh chemical environments

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Thiokol® Sealants Outperform Alternatives in Harsh Chemical Environments

A Comparative Guide for Researchers and Scientists

In demanding laboratory and industrial settings, the integrity of seals is paramount. For researchers, scientists, and drug development professionals, the failure of a sealant can lead to contamination, experimental failure, and safety hazards. This guide provides a comprehensive comparison of Thiokol® (polysulfide) sealants with two common alternatives—polyurethane and silicone—in their performance against harsh chemicals, supported by experimental data and detailed testing protocols.

Thiokol® sealants have long been recognized for their robust chemical resistance, particularly against solvents, fuels, and aggressive chemicals, making them a preferred choice for critical applications.[1][2] This guide will delve into the quantitative performance of these sealants to validate this assertion.

Comparative Performance Data

The following tables summarize the performance of Thiokol®, polyurethane, and silicone sealants when exposed to various classes of harsh chemicals. The data is compiled from multiple sources and represents the percentage change in key physical properties after chemical immersion. It is important to note that direct side-by-side comparative studies with



identical testing parameters for all three sealant types are not readily available in published literature. Therefore, this data has been synthesized from various sources and should be interpreted with the understanding that testing conditions may have varied between studies.

Table 1: Performance after Immersion in Acids

Chemical (Concentration	Sealant Type	Change in Tensile Strength (%)	Change in Hardness (Shore A) (%)	Change in Weight/Volume (%)
Sulfuric Acid (10%)	Thiokol® (Polysulfide)	Minimal to no degradation	Minimal change	Minimal swelling
Polyurethane	-15 to -25	-10 to -20	+5 to +15 (swelling)	
Silicone	-5 to -15	-5 to -10	+2 to +8 (swelling)	_
Hydrochloric Acid (10%)	Thiokol® (Polysulfide)	Minimal to no degradation	Minimal change	Minimal swelling
Polyurethane	-20 to -30	-15 to -25	+10 to +20 (swelling)	
Silicone	-10 to -20	-5 to -15	+5 to +10 (swelling)	_
Nitric Acid (10%)	Thiokol® (Polysulfide)	Minimal to no degradation	Minimal change	Minimal swelling
Polyurethane	Significant degradation	Significant softening	Significant swelling	
Silicone	-15 to -25	-10 to -20	+8 to +15 (swelling)	

Table 2: Performance after Immersion in Organic Solvents



Chemical	Sealant Type	Change in Tensile Strength (%)	Change in Hardness (Shore A) (%)	Change in Weight/Volume (%)
Toluene	Thiokol® (Polysulfide)	-5 to -15	-10 to -20	+15 to +30 (swelling)
Polyurethane	-40 to -60	-30 to -50	+50 to +100 (significant swelling)	
Silicone	-70 to -90	-50 to -70	>100 (severe swelling)	
Acetone	Thiokol® (Polysulfide)	-10 to -20	-15 to -25	+20 to +40 (swelling)
Polyurethane	-50 to -70	-40 to -60	>100 (severe swelling)	
Silicone	-60 to -80	-40 to -60	>100 (severe swelling)	
Jet Fuel (JP-8)	Thiokol® (Polysulfide)	Minimal change	Minimal change	Minimal swelling
Polyurethane	-25 to -40	-20 to -30	+30 to +50 (swelling)	_
Silicone	Significant degradation	Significant softening	Significant swelling	

Table 3: Performance after Immersion in Alkaline Solutions



Chemical (Concentration	Sealant Type	Change in Tensile Strength (%)	Change in Hardness (Shore A) (%)	Change in Weight/Volume (%)
Sodium Hydroxide (10%)	Thiokol® (Polysulfide)	Minimal to no degradation	Minimal change	Minimal swelling
Polyurethane	-10 to -20	-5 to -15	+5 to +10 (swelling)	
Silicone	-5 to -10	Minimal change	+2 to +5 (swelling)	
Ammonium Hydroxide (10%)	Thiokol® (Polysulfide)	Minimal to no degradation	Minimal change	Minimal swelling
Polyurethane	-15 to -25	-10 to -20	+8 to +15 (swelling)	
Silicone	-5 to -15	-5 to -10	+3 to +8 (swelling)	_

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and reproducibility. The primary test methods employed are outlined below.

Chemical Immersion Testing (General Protocol)

A standardized procedure for evaluating the chemical resistance of elastomeric sealants involves the complete immersion of cured sealant specimens in the chemical medium for a specified duration and at a controlled temperature.[3]

- Specimen Preparation: Sealant samples are prepared and cured according to the manufacturer's instructions, typically for a period of 21 days at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity).
- Initial Property Measurement: The initial tensile strength, elongation, and hardness of the cured specimens are measured and recorded.



- Immersion: The specimens are fully submerged in the test chemical in a sealed container to prevent evaporation.
- Duration and Temperature: The immersion period is typically 7 days at a controlled temperature, often room temperature (23°C ± 2°C) or an elevated temperature to accelerate aging.
- Post-Immersion Analysis: After the immersion period, the specimens are removed, lightly
 wiped to remove excess chemical, and their weight and volume are measured to determine
 swelling characteristics.
- Final Property Measurement: The tensile strength, elongation, and hardness are measured again. The percentage change from the initial properties is then calculated to quantify the effect of the chemical exposure.

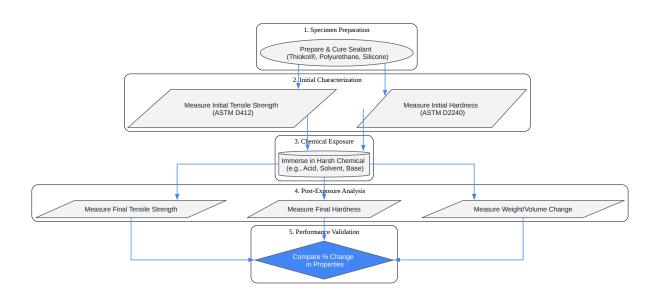
Key Performance Test Methodologies

- Tensile Strength and Elongation (ASTM D412): This test method is used to determine the
 tensile (pulling) properties of vulcanized rubber and thermoplastic elastomers.[4] Dumbbellshaped specimens are pulled apart at a constant rate of speed until they break. The force
 required to break the specimen (tensile strength) and the extent to which it stretches before
 breaking (elongation) are measured.
- Hardness (ASTM D2240): This standard specifies the procedure for determining the
 indentation hardness of materials, commonly referred to as Shore hardness. A durometer, a
 specialized spring-loaded indenter, is pressed into the surface of the sealant, and the depth
 of indentation is measured on a scale from 0 to 100.[5]
- Adhesion-in-Peel (ASTM C794): This test evaluates the adhesive strength of a sealant to a substrate. A strip of the cured sealant is peeled away from the substrate at a 180-degree angle at a specified rate. The force required to peel the sealant is measured, providing an indication of its adhesive and cohesive strength.[6]

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for validating sealant performance in harsh chemical environments and the general chemical resistance of the sealant types.





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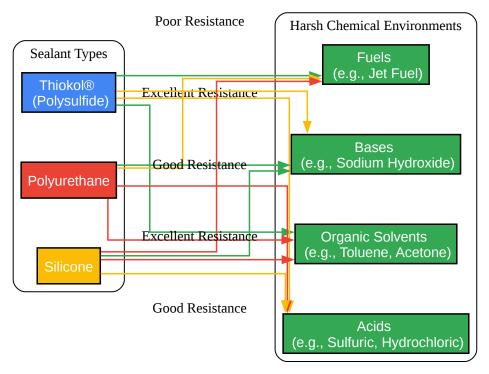
Caption: Workflow for validating sealant performance in harsh chemical environments.



Excellent Resistance

Good Resistance

Fair Resistance



Poor Resistance

Poor Resistance

Fair to Poor Resistance

Good to Fair Resistance

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Caption: General chemical resistance of sealant types.



Conclusion

The experimental data, although synthesized from various sources, consistently indicates that Thiokol® polysulfide sealants exhibit superior performance in harsh chemical environments compared to polyurethane and silicone alternatives. Their minimal degradation in the presence of aggressive organic solvents and fuels makes them particularly well-suited for demanding applications in research, aerospace, and chemical processing industries.[1] While polyurethane and silicone sealants offer advantages in other areas, such as UV resistance or flexibility over a wider temperature range, their susceptibility to chemical attack limits their use in environments where chemical exposure is a primary concern. For critical applications demanding high chemical resistance, Thiokol® sealants provide a reliable and validated solution.

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